molecular formula C15H13N3O B11861923 N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 406207-66-7

N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B11861923
CAS No.: 406207-66-7
M. Wt: 251.28 g/mol
InChI Key: CJVZSHGLQDRFGN-UHFFFAOYSA-N
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Description

N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide is an organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are characterized by a fused imidazole and pyridine ring structure. This compound has garnered attention due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of the benzamide moiety

Properties

CAS No.

406207-66-7

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(2-methylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C15H13N3O/c1-11-14(18-10-6-5-9-13(18)16-11)17-15(19)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19)

InChI Key

CJVZSHGLQDRFGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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